5-Bromo-6-chloro-N-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-N-methylpyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine, chlorine, and a carboxamide group attached to a pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-N-methylpyridine-2-carboxamide typically involves the bromination and chlorination of N-methylpyridine-2-carboxamide. One common method is to start with 2-chloro-6-methylpyridine, which is then brominated using bromotrimethylsilane . The reaction conditions often involve heating the reactants to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromotrimethylsilane is commonly used for bromination.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
5-Bromo-6-chloro-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the chlorine and carboxamide groups.
2-Chloro-5-bromo-6-methylpyridine: Similar but with different substitution patterns.
5-Bromo-2-methylpyridine: Lacks the chlorine and carboxamide groups.
Uniqueness
5-Bromo-6-chloro-N-methylpyridine-2-carboxamide is unique due to the presence of both bromine and chlorine atoms along with the carboxamide group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C7H6BrClN2O |
---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
5-bromo-6-chloro-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H6BrClN2O/c1-10-7(12)5-3-2-4(8)6(9)11-5/h2-3H,1H3,(H,10,12) |
InChI Key |
KDFGDKIMHPEINO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.